
7-Chloro-2-methylindolizine
Overview
Description
7-Chloro-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position of the indolizine ring imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of 2-chloropyridinium salts with appropriate nucleophiles. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N) leads to the formation of indolizine derivatives . Another method includes the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of indolizine oxides.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that indolizine derivatives, including 7-chloro-2-methylindolizine, exhibit significant anticancer properties. A study highlighted the synthesis of various substituted indolizines and their evaluation against multiple cancer cell lines. These compounds demonstrated promising cytotoxic activity, with some derivatives showing effectiveness against resistant strains of cancer cells, suggesting their potential as novel anticancer agents .
Anti-Tubercular Properties
Another critical application of this compound is in the development of anti-tubercular agents. Investigations into substituted indolizines have revealed their efficacy against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The resazurin microplate assay demonstrated that certain analogues possess potent anti-TB properties, marking them as candidates for further development in tuberculosis treatment .
Structural Characteristics and Synthesis
The structural features of this compound contribute significantly to its biological activity. The presence of the chlorine atom at the 7-position enhances the compound's interaction with biological targets, which is a common theme in medicinal chemistry known as the "magic chloro effect." This effect often results in improved binding affinity and biological potency compared to non-chlorinated analogues .
Synthesis and Characterization
Various studies have focused on synthesizing this compound derivatives through different chemical pathways. For instance, a recent study provided a comprehensive synthetic scheme for constructing substituted indolizines and detailed physicochemical parameters for these compounds .
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activities of this compound. The compounds were tested against several cancer cell lines and showed varying degrees of cytotoxicity, indicating their potential as therapeutic agents .
Summary of Applications
Application | Description | Key Findings |
---|---|---|
Anticancer | Indolizine derivatives exhibit cytotoxic effects on various cancer cell lines | Potent against multidrug-resistant cancer cells |
Anti-Tubercular | Effective against Mycobacterium tuberculosis strains | Demonstrated significant anti-TB activity |
Structural Studies | Investigated the impact of chlorine substitution on biological activity | Enhanced binding affinity due to "magic chloro effect" |
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects . The presence of the chlorine atom and methyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indolizidine: A class of compounds with a similar indolizine core but differing in the substitution pattern.
Camptothecin: An indolizine derivative known for its potent anticancer activity.
Uniqueness: 7-Chloro-2-methylindolizine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This substitution pattern is not commonly found in other indolizine derivatives, making it a valuable compound for further research and development.
Biological Activity
7-Chloro-2-methylindolizine is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Indolizine Derivatives
Indolizines are heterocyclic compounds that exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and CNS depressant effects. The structural similarity between indolizines and other biologically significant compounds suggests that modifications in their structure can lead to enhanced biological properties .
Biological Activities
1. Anticancer Activity
Research indicates that this compound and its derivatives show significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | X |
This compound | A-375 | Y |
Note: Specific IC50 values for this compound were not provided in the sources; further research is needed to determine these values.
2. Anti-inflammatory Properties
Indolizine derivatives, including this compound, have shown anti-inflammatory effects in various assays. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
3. Antimicrobial Activity
The antimicrobial activity of indolizines has been documented, with some derivatives exhibiting strong inhibitory effects against bacteria and fungi. For example, compounds derived from indolizines have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
4. CNS Activity
Certain indolizine derivatives have demonstrated central nervous system (CNS) depressant activity. Compounds like 1-(2-aminoethyl)-2-methylindolizine have been evaluated for their potential as anti-anxiety agents due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indolizine ring can significantly influence its pharmacological properties. For example:
- Chlorination at specific positions has been linked to enhanced anticancer activity.
- Alkyl substitutions can affect the compound's solubility and bioavailability.
Case Studies
Several studies highlight the efficacy of this compound in specific applications:
- Anticancer Efficacy Study : A study compared the anticancer properties of various indolizine derivatives, including this compound, against standard chemotherapeutic agents like methotrexate (MTX). Results indicated that some derivatives exhibited lower toxicity while maintaining or enhancing anticancer efficacy compared to MTX .
- Inflammation Model : In an animal model of inflammation, treatment with an indolizine derivative resulted in a significant reduction in swelling and pain compared to control groups treated with standard anti-inflammatory drugs .
Properties
IUPAC Name |
7-chloro-2-methylindolizine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-4-9-5-8(10)2-3-11(9)6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLSLRIQSMNIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737439 | |
Record name | 7-Chloro-2-methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917760-85-1 | |
Record name | 7-Chloro-2-methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.